molecular formula C30H30O2 B14159816 1,1,6,6-Tetraphenylhexane-1,6-diol CAS No. 4437-45-0

1,1,6,6-Tetraphenylhexane-1,6-diol

Cat. No.: B14159816
CAS No.: 4437-45-0
M. Wt: 422.6 g/mol
InChI Key: YOBATCUGILBTSY-UHFFFAOYSA-N
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Description

1,1,6,6-Tetraphenylhexane-1,6-diol is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a hexane backbone with hydroxyl groups at the first and sixth positions. This compound is known for its versatility in forming stable inclusion complexes with various guest molecules, making it a valuable subject in host-guest chemistry .

Preparation Methods

The synthesis of 1,1,6,6-Tetraphenylhexane-1,6-diol typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzaldehyde with acetylene derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to meet commercial demands.

Chemical Reactions Analysis

1,1,6,6-Tetraphenylhexane-1,6-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,6,6-Tetraphenylhexane-1,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,6,6-Tetraphenylhexane-1,6-diol exerts its effects is primarily through the formation of inclusion complexes. The hydroxyl groups on the compound form hydrogen bonds with guest molecules, creating a stable host-guest system. This molecular recognition and self-assembly process are crucial for its applications in drug delivery and material science .

Comparison with Similar Compounds

1,1,6,6-Tetraphenylhexane-1,6-diol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to form stable hydrogen bonds and its versatility in various chemical and industrial applications.

Properties

CAS No.

4437-45-0

Molecular Formula

C30H30O2

Molecular Weight

422.6 g/mol

IUPAC Name

1,1,6,6-tetraphenylhexane-1,6-diol

InChI

InChI=1S/C30H30O2/c31-29(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-30(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,31-32H,13-14,23-24H2

InChI Key

YOBATCUGILBTSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O

Origin of Product

United States

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